
2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride is a chemical compound with the molecular formula C11H18BrClN. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride typically involves the bromination of N-methyl-1-adamantanemethanamine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The adamantane structure can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions often involve solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines .
科学的研究の応用
2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the adamantane structure contribute to its binding affinity and selectivity for certain receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
1-Bromo-3-methyladamantane: Another brominated adamantane derivative with similar chemical properties.
N-Methyl-1-adamantanemethanamine: The parent compound without the bromine atom.
2-Chloro-N-methyl-1-adamantanemethanamine hydrochloride: A similar compound with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-N-methyl-1-adamantanemethanamine hydrochloride is unique due to the presence of both the bromine atom and the adamantane structure. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The bromine atom enhances its reactivity and potential for further functionalization, while the adamantane structure provides stability and rigidity .
特性
CAS番号 |
59177-85-4 |
|---|---|
分子式 |
C12H21BrClN |
分子量 |
294.66 g/mol |
IUPAC名 |
1-(2-bromo-1-adamantyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H20BrN.ClH/c1-14-7-12-5-8-2-9(6-12)4-10(3-8)11(12)13;/h8-11,14H,2-7H2,1H3;1H |
InChIキー |
GSMFRXVXEZYITF-UHFFFAOYSA-N |
正規SMILES |
CNCC12CC3CC(C1)CC(C3)C2Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


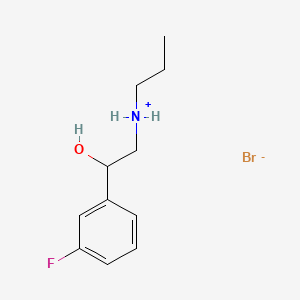
![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
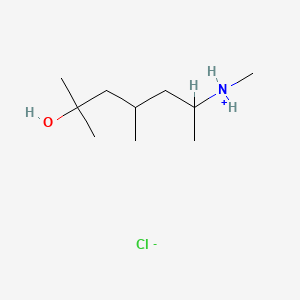

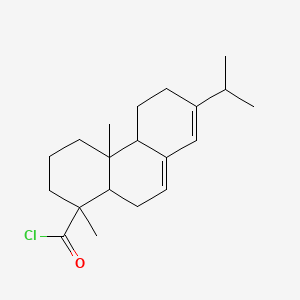
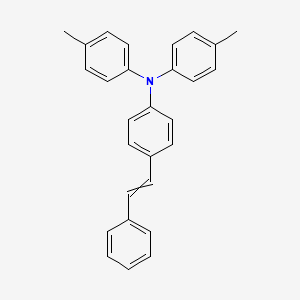
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)
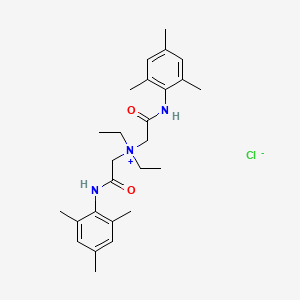

![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
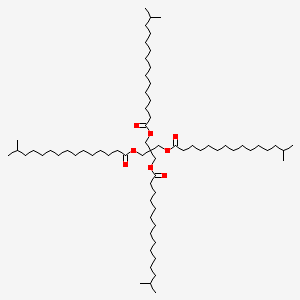

![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
